molecular formula C22H23NO4S B2483806 N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide CAS No. 329224-11-5

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2483806
CAS No.: 329224-11-5
M. Wt: 397.49
InChI Key: RDLOWBWGGVFGRE-UHFFFAOYSA-N
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Description

N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a substituted dibenzofuran core and a 2,4-dimethylbenzenesulfonamide moiety. Its structure includes two methyl groups at the 7-position of the tetrahydrodibenzo[b,d]furan ring and additional methyl substituents at the 2- and 4-positions of the benzene sulfonamide group.

The molecular conformation and crystallographic properties of such compounds are typically resolved using programs like SHELX , with rigorous validation ensuring accuracy in bond lengths, angles, and torsion angles .

Properties

IUPAC Name

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-13-5-8-20(14(2)9-13)28(25,26)23-15-6-7-18-16(10-15)21-17(24)11-22(3,4)12-19(21)27-18/h5-10,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLOWBWGGVFGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the dibenzofuran core and subsequent sulfonamide formation. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compound for Comparison: 4-Fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS: 794552-54-8)

This structurally analogous compound (C₁₉H₁₆FNO₄S, MW: 373.40 g/mol ) shares the dibenzofuran core and sulfonamide group but differs in substituent patterns (Table 1).

Table 1: Structural and Physicochemical Comparison
Feature Target Compound 4-Fluoro-2-methyl Analogue
Dibenzofuran Substituents 7,7-Dimethyl No methyl groups at 7-position
Benzene Sulfonamide Substituents 2,4-Dimethyl 4-Fluoro, 2-methyl
Molecular Formula Likely C₂₀H₂₁NO₄S* C₁₉H₁₆FNO₄S
Molecular Weight ~369.44 g/mol** 373.40 g/mol
Key Functional Groups Hydrophobic methyl groups, ketone Electronegative fluorine, ketone

Inferred by replacing fluorine in the analogue with a methyl group and adding 7,7-dimethyl to the dibenzofuran.
*
Estimated based on substituent adjustments.

Implications of Structural Differences

a) Steric and Conformational Effects

This could reduce conformational flexibility, impacting binding to biological targets compared to the more flexible analogue .

b) Electronic and Solubility Properties
  • Target Compound : The 2,4-dimethyl groups enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.
  • 4-Fluoro Analogue : The fluorine atom’s electronegativity may facilitate hydrogen bonding or dipole interactions, improving target affinity in polar environments .
c) Metabolic Stability

Methyl groups are metabolically stable, whereas fluorine can resist oxidative degradation. The target compound’s lack of fluorine may alter metabolic pathways compared to its analogue.

Biological Activity

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide is a compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25NO4S
  • Molar Mass : 411.51 g/mol
  • CAS Number : 518321-61-4

The compound exhibits biological activity primarily through its interaction with specific protein targets. It has been shown to inhibit cysteinyl proteinases effectively, which are critical in various physiological processes and disease states. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. The compound's ability to modulate signaling pathways involved in cell survival and proliferation contributes to its anticancer effects.

Case Studies

  • Cysteinyl Proteinase Inhibition :
    • A study demonstrated that derivatives of this compound exhibited low micromolar activity against various cysteinyl proteinases. These findings suggest potential therapeutic applications in diseases where these enzymes play a pivotal role .
  • Antitumor Effects :
    • In a controlled experiment involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls. This suggests its potential as a lead compound for developing new anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cysteinyl Proteinase InhibitionLow micromolar inhibition
Anticancer ActivityInduces apoptosis in cancer cells
PropertyValue
Molecular FormulaC23H25NO4S
Molar Mass411.51 g/mol
CAS Number518321-61-4

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